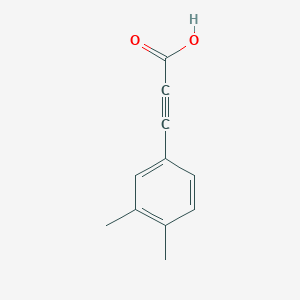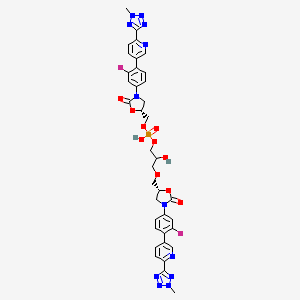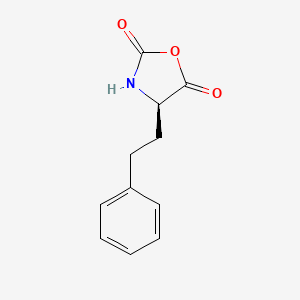
(R)-4-Phenethyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Phenethyloxazolidine-2,5-dione is a chiral compound with significant importance in organic chemistry It is known for its unique structure, which includes an oxazolidine ring fused with a phenethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of phenethylamine with diethyl oxalate, followed by cyclization under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-4-Phenethyloxazolidine-2,5-dione can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: ®-4-Phenethyloxazolidine-2,5-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the phenethyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: ®-4-Phenethyloxazolidine-2,5-dione is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It has been explored for its role in the synthesis of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and infections.
Industry: In the industrial sector, ®-4-Phenethyloxazolidine-2,5-dione is used in the production of polymers and advanced materials. Its ability to form stable complexes with metals makes it useful in material science.
作用機序
The mechanism by which ®-4-Phenethyloxazolidine-2,5-dione exerts its effects is primarily through its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
類似化合物との比較
(S)-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
4-Phenethyloxazolidine-2-one: A similar compound with a slightly different ring structure, leading to different chemical properties.
Uniqueness: ®-4-Phenethyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of both an oxazolidine ring and a phenethyl group. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor to bioactive molecules.
特性
CAS番号 |
2227989-59-3 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
(4R)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1 |
InChIキー |
VQPIAMIUYBADAZ-SECBINFHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@@H]2C(=O)OC(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


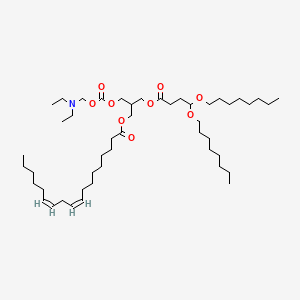
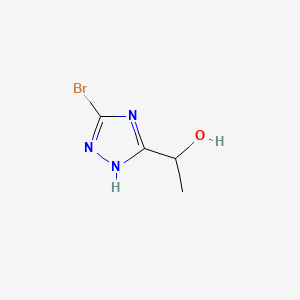
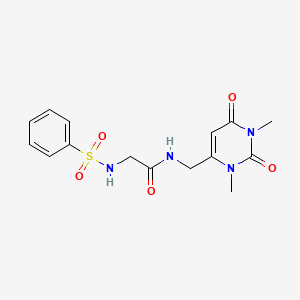

![12-hydroxy-1,10-bis(2,4,6-tricyclohexylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14885829.png)

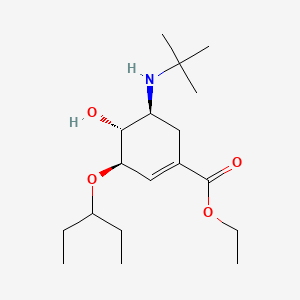

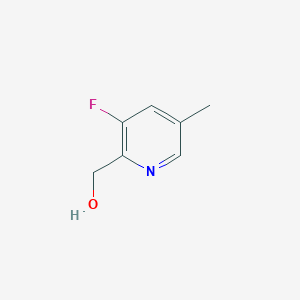
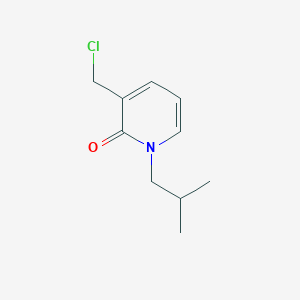
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
